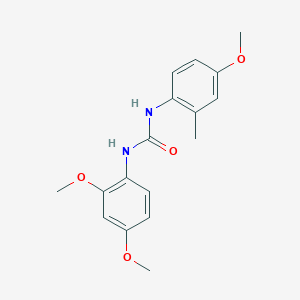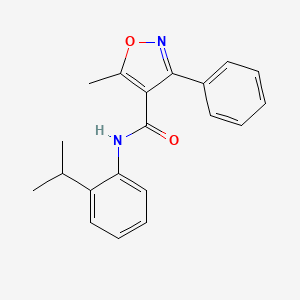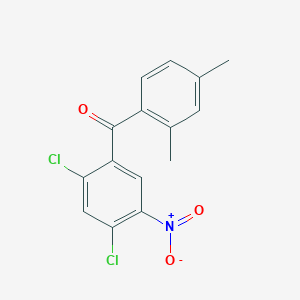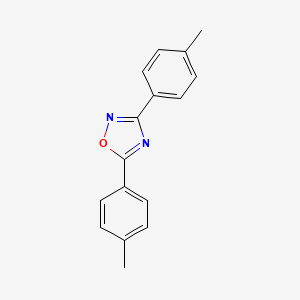
N-(4-ethoxyphenyl)-N'-isobutylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-isobutylthiourea, also known as A-438079, is a selective antagonist of P2X7 receptors. P2X7 receptors are a type of ATP-gated ion channel that play a crucial role in immune response, inflammation, and pain. A-438079 has been widely studied for its potential therapeutic applications in various diseases related to immune and inflammatory responses.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-isobutylthiourea acts as a selective antagonist of P2X7 receptors, blocking their activation by ATP. P2X7 receptors are expressed on various immune cells, including macrophages, microglia, and T cells. Activation of P2X7 receptors leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the formation of inflammasomes, which contribute to inflammation and tissue damage. By blocking P2X7 receptor activation, this compound can reduce inflammation and tissue damage in various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by immune cells. It can also inhibit the formation of inflammasomes, which are involved in the activation of the immune response. In addition, this compound can reduce the activation of microglia, which play a role in neuroinflammation and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-isobutylthiourea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype. It has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for the study of N-(4-ethoxyphenyl)-N'-isobutylthiourea. One potential direction is the development of more potent and selective P2X7 receptor antagonists. This could lead to the development of more effective therapies for diseases related to immune and inflammatory responses. Another direction is the study of this compound in combination with other drugs, such as immunomodulators or anti-inflammatory agents. This could enhance its therapeutic efficacy and reduce potential side effects. Finally, the study of this compound in clinical trials could provide valuable information on its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-N'-isobutylthiourea involves several steps, including the reaction of 4-ethoxyaniline with isobutyl isocyanate, followed by the reaction with thiourea. The final product is obtained through purification and crystallization. The synthesis method has been optimized to improve the yield and purity of this compound.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-isobutylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, rheumatoid arthritis, and cancer. In preclinical studies, this compound has been shown to reduce inflammation, pain, and tissue damage in animal models of these diseases.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-4-16-12-7-5-11(6-8-12)15-13(17)14-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGKQWHLHKFWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
![N-isopropyl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5781945.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5781977.png)

![2-[(5-methyl-2-furyl)methylene]-1,3-dioxo-5-indanecarboxylic acid](/img/structure/B5782008.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)

![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)